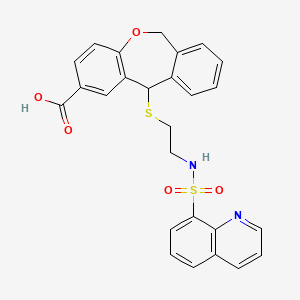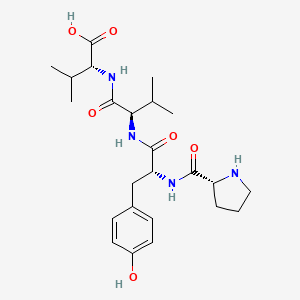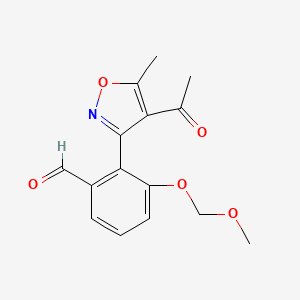![molecular formula C8H7NO B12899270 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 220687-13-8](/img/structure/B12899270.png)
3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-6,8-Methanooxazolo[3,4-a]pyridine is a heterocyclic compound that features a fused ring system combining oxazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-6,8-Methanooxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or methanol .
Industrial Production Methods
Industrial production of 3H-6,8-Methanooxazolo[3,4-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3H-6,8-Methanooxazolo[3,4-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3H-6,8-Methanooxazolo[3,4-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3H-6,8-Methanooxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A simpler heterocyclic compound with a single oxazole ring.
Pyridine: A basic heterocyclic compound with a single pyridine ring.
Benzoxazole: A fused ring system combining benzene and oxazole rings.
Uniqueness
3H-6,8-Methanooxazolo[3,4-a]pyridine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
220687-13-8 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene |
InChI |
InChI=1S/C8H7NO/c1-6-2-7(1)8-4-10-5-9(8)3-6/h1,3-4H,2,5H2 |
InChI-Schlüssel |
WAYZMSILAUALHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC1=CN3C2=COC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)




![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


